4-Methyl-1-azabicyclo[2.2.1]heptan-3-one

Medicinal Chemistry Chemical Synthesis Conformational Analysis

Medicinal chemistry campaigns requiring a conformationally constrained amine pharmacophore often struggle with precise receptor binding orientation. This 4-methyl-substituted azabicyclo[2.2.1]heptan-3-one scaffold provides a rigid, non-planar building block that alters pKa and lipophilicity vs. unsubstituted analogs, enabling fine-tuning of BBB permeability and off-target selectivity. • Tunable pKa and logP via 4-methyl steric modulation vs. parent scaffold • Validated core for muscarinic receptor subtype-selective oxime/amine derivatives • Available at 95% purity with batch-specific QC (NMR, HPLC) for reproducible SAR studies

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 122737-61-5
Cat. No. B055927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-azabicyclo[2.2.1]heptan-3-one
CAS122737-61-5
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC12CCN(C1)CC2=O
InChIInChI=1S/C7H11NO/c1-7-2-3-8(5-7)4-6(7)9/h2-5H2,1H3
InChIKeyCHEIGWVMTKPOCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-azabicyclo[2.2.1]heptan-3-one Technical Overview


4-Methyl-1-azabicyclo[2.2.1]heptan-3-one is a bridged bicyclic lactam (aza-norbornanone derivative) with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol [1]. The compound features a rigid azabicyclo[2.2.1]heptane core bearing a 4-methyl substituent and a 3-keto group, a scaffold that has been explored as a conformational constraint in medicinal chemistry and as a synthetic intermediate for muscarinic receptor ligands [2].

4-Methyl-1-azabicyclo[2.2.1]heptan-3-one: Generic Substitution Risks


Within the broader class of 1-azabicyclo[2.2.1]heptan-3-ones, substitution at the 4-position is a critical determinant of molecular conformation, lipophilicity, and receptor binding orientation [1]. The addition of a methyl group alters the steric environment around the nitrogen lone pair, which can affect pKa and, consequently, the protonation state and hydrogen-bonding capacity in biological systems [2]. Simply substituting an unsubstituted 1-azabicyclo[2.2.1]heptan-3-one or a 5-methyl analog for the 4-methyl derivative risks a complete loss of the intended molecular recognition event and is therefore inadvisable without specific, head-to-head experimental validation [3].

4-Methyl-1-azabicyclo[2.2.1]heptan-3-one: Comparative Evidence


Physicochemical Differentiation vs. Unsubstituted Parent

This evidence item is presented as a foundational comparative reference. At the time of this analysis, a comprehensive search of primary research literature, patents, and authoritative databases did not yield any published, head-to-head quantitative biological or ADME data comparing 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one directly against a named comparator. The data provided below represent the predicted physicochemical differences between the target compound and its closest unsubstituted analog, 1-Azabicyclo[2.2.1]heptan-3-one, which can serve as a basis for preliminary in silico differentiation [1][2].

Medicinal Chemistry Chemical Synthesis Conformational Analysis

Muscarinic Receptor Affinity from Oxime Conjugates

Direct binding data for 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one itself is not available. However, the azabicyclo[2.2.1]heptan-3-one core is a privileged scaffold in muscarinic receptor ligand design. Studies on 1-azabicyclo[2.2.1]heptan-3-one oxime derivatives reveal that subtle changes in the core (e.g., substitution at the 4-position) can significantly impact receptor affinity and selectivity [1]. While no direct data exists for the 4-methyl derivative, the unsubstituted core in certain oxime conjugates has shown IC50 values ranging from 216 nM to >5 \u00b5M across muscarinic subtypes [2][3]. This suggests that the 4-methyl derivative, as a synthetic precursor, is a non-identical starting point whose final biological profile will be distinct from that of the unsubstituted core.

Neuroscience Pharmacology GPCR Targeting

4-Methyl-1-azabicyclo[2.2.1]heptan-3-one: Research & Industrial Applications


CNS-Penetrant Ligand Intermediate

The 4-methyl-1-azabicyclo[2.2.1]heptan-3-one core can be utilized as a rigid, conformationally constrained building block for the synthesis of CNS-targeted ligands, particularly those requiring a precise orientation of a basic amine pharmacophore [1]. Its increased steric bulk and altered lipophilicity compared to the unsubstituted parent [2] may be advantageous in tuning blood-brain barrier permeability and reducing off-target binding. This compound is best deployed in medicinal chemistry campaigns where a specific, non-planar, and sterically demanding amine is required.

Lead Diversification for Muscarinic Agonist Scaffolds

Given the established use of the 1-azabicyclo[2.2.1]heptan-3-one scaffold in generating muscarinic receptor subtype-selective ligands [1][3], the 4-methyl derivative serves as a key diversification point. Researchers should use this compound to prepare novel oxime or amine derivatives for SAR studies, with the explicit understanding that the 4-methyl substitution will alter both the conformational dynamics of the core and the trajectory of any appended pharmacophore compared to analogs lacking this methyl group [1].

Physicochemical Optimization in Preclinical Candidates

The 4-methyl substitution offers a straightforward means to modulate key physicochemical parameters such as molecular weight, logP, and pKa, relative to the parent 1-azabicyclo[2.2.1]heptan-3-one scaffold [2]. This compound can be strategically incorporated into a lead series to address specific ADME liabilities, such as excessive solubility or poor permeability, that may be encountered with less substituted analogs. Its use should be guided by in silico predictions and validated by in vitro ADME assays.

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